Tripropyleneglycol diacrylate
Overview
Description
Tripropyleneglycol diacrylate is a difunctional acrylate monomer with the chemical formula C15H24O6 and a molecular weight of 300.35 g/mol . It is commonly used as a reactive diluent in ultraviolet (UV) and electron beam (EB) energy curable coatings and inks . This compound is known for its ability to improve the flexibility, adhesion, and overall performance of the cured products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropyleneglycol diacrylate is typically synthesized through the esterification of tripropyleneglycol with acrylic acid in the presence of a catalyst and a polymerization inhibitor . The reaction is carried out in a reaction kettle, where the mixture is heated to a temperature range of 70-115°C for several hours . The process involves the removal of water formed during the reaction through azeotropic distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through distillation and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tripropyleneglycol diacrylate primarily undergoes polymerization reactions when exposed to sources of free radicals . These reactions include:
Free Radical Polymerization: Initiated by UV light or electron beam exposure, leading to the formation of cross-linked polymer networks.
Addition Reactions: The acrylate groups can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Initiators: Photoinitiators such as benzoin ethers and benzophenone are commonly used to initiate polymerization.
Solvents: Organic solvents like toluene or benzene are used during the esterification process.
Major Products Formed
The primary product formed from the polymerization of this compound is a cross-linked polymer network, which is used in coatings, inks, and adhesives .
Scientific Research Applications
Tripropyleneglycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in the formulation of UV-curable coatings and inks.
Biology: Employed in the synthesis of microparticles for continuous-flow lithography.
Medicine: Incorporated into dental resins and nail cosmetics due to its low shrinkage and high flexibility.
Industry: Utilized in wood-finish varnishes, coatings on plastics, and other industrial applications.
Mechanism of Action
The mechanism of action of tripropyleneglycol diacrylate involves its polymerization when exposed to free radicals . The acrylate groups undergo addition reactions, leading to the formation of cross-linked polymer networks. These networks provide enhanced mechanical properties, chemical resistance, and durability to the final products .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol diacrylate
- Diethylene glycol diacrylate
- Triethylene glycol diacrylate
Comparison
Tripropyleneglycol diacrylate is unique due to its branched alkyl polyether backbone, which provides improved flexibility and compatibility with various formulations . Compared to ethylene glycol diacrylate and diethylene glycol diacrylate, this compound offers better performance in terms of adhesion and mechanical properties .
Properties
IUPAC Name |
1-[2-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-6-14(16)20-12(4)9-18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQNWDNMNKSMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991775 | |
Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71412-35-6, 42978-66-5 | |
Record name | 1,1′-[(1-Methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] di-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71412-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tripropylene glycol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042978665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripropyleneglycol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(1-methyl-2,1-ethanediyl)]] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [(Propane-1,2-diyl)bis(oxy)propane-1,2-diyl] diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-((1-METHYL-1,2-ETHANEDIYL)2-PROPENOIC ACID, BIS(OXY(1-METHYL-2,1-ETHANEDIYL))) ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O70KL79K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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